molecular formula C7H4F3NO2 B1603322 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene CAS No. 61324-89-8

4-(Difluoromethyl)-1-fluoro-2-nitrobenzene

Cat. No. B1603322
Key on ui cas rn: 61324-89-8
M. Wt: 191.11 g/mol
InChI Key: ADPIQVYGOJQOFD-UHFFFAOYSA-N
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Patent
US08519149B2

Procedure details

To a solution of 4-(difluoromethyl)-1-fluoro-2-nitrobenzene (0.200 g, 1.04 mmol) in methanol (10 mL) was added iron powder (0.500 g, 8.92 mmol). The reaction mass was cooled at 0° C. followed by drop-wise addition of conc. HCl (3.0 mL). The reaction mass was stirred at RT for 1 h. The reaction mass was diluted with water and basified with sodium bicarbonate, extracted with DCM. The organic layer was separated, dried over anhydrous sodium sulphate and concentrated to afford 0.150 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 5.44 (s, 2H), 6.67 (m, 1H), 6.86 (s, 1H), 6.93 (d, J=8.1 Hz, 1H), 7.05-7.12 (m, 1H); MS [M+H]+: 160.13.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:13])[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]([N+:10]([O-])=O)[CH:4]=1.Cl.C(=O)(O)[O-].[Na+]>CO.O.[Fe]>[F:13][CH:2]([F:1])[C:3]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]([CH:4]=1)[NH2:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC(C1=CC(=C(C=C1)F)[N+](=O)[O-])F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=CC(=C(N)C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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